molecular formula C22H38N2O B3427905 1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol CAS No. 627052-25-9

1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol

Cat. No. B3427905
M. Wt: 346.5 g/mol
InChI Key: YUBKDPOCUHUSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol, also known as ADMET, is a chemical compound that has gained significant attention in the field of medicinal chemistry. ADMET is a piperidine derivative that has been shown to have potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The purpose of

Mechanism Of Action

The exact mechanism of action of 1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol is not fully understood. However, it is believed that 1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol exerts its therapeutic effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. 1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

Biochemical And Physiological Effects

1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol has been shown to have a number of biochemical and physiological effects. For example, 1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. 1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol has also been shown to have antioxidant and anti-inflammatory effects, which may help to protect the brain from damage caused by oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol is its relatively simple synthesis method, which makes it easy to produce in large quantities. 1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol is also relatively stable and can be stored for extended periods of time. However, one of the main limitations of 1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol. One area of interest is the development of new synthetic methods for 1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol that can improve its solubility and bioavailability. Another area of interest is the development of new therapeutic applications for 1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol, such as in the treatment of depression and anxiety. Finally, further studies are needed to fully understand the mechanism of action of 1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol and its potential side effects.

Scientific Research Applications

1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol has been extensively studied for its potential therapeutic applications in various diseases. For example, 1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol has been shown to have neuroprotective effects in Alzheimer's disease and Parkinson's disease. 1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol has also been shown to have antipsychotic effects in schizophrenia. In addition, 1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol has been studied for its potential use as a painkiller and as an anti-inflammatory agent.

properties

IUPAC Name

1-[[1-(1-adamantylmethyl)piperidin-4-yl]methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N2O/c25-21-3-7-23(8-4-21)15-17-1-5-24(6-2-17)16-22-12-18-9-19(13-22)11-20(10-18)14-22/h17-21,25H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBKDPOCUHUSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2CCC(CC2)O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[1-(1-Adamantylmethyl)-4-piperidyl]methyl]piperidin-4-ol

CAS RN

627052-25-9
Record name SQ-609
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627052259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SQ-609
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9PLJ41X6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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